![molecular formula C5H9F3O2Sn B14731539 Trimethyl[(trifluoroacetyl)oxy]stannane CAS No. 6430-48-4](/img/structure/B14731539.png)
Trimethyl[(trifluoroacetyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of a trifluoroacetyl group attached to a tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[(trifluoroacetyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CH3)3SnOH+(CF3CO)2O→(CH3)3SnOCOCF3+CF3COOH
This reaction yields this compound and trifluoroacetic acid as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(trifluoroacetyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form trimethyltin derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethyltin hydroxide and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: The reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different functional groups.
Reduction Reactions: Products include trimethyltin derivatives.
Hydrolysis: Products include trimethyltin hydroxide and trifluoroacetic acid.
Applications De Recherche Scientifique
Trimethyl[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: The compound is used in the development of drugs that require the incorporation of trifluoromethyl groups for enhanced biological activity.
Materials Science: It is used in the preparation of materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of trimethyl[(trifluoroacetyl)oxy]stannane involves the transfer of the trifluoroacetyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoroacetyl group is known to enhance the stability and reactivity of the target molecules, making them more suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin Hydride: Used in radical reactions and has different applications in organic synthesis.
Trimethyltin Hydroxide: A precursor in the synthesis of trimethyl[(trifluoroacetyl)oxy]stannane.
Uniqueness
This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
6430-48-4 |
|---|---|
Formule moléculaire |
C5H9F3O2Sn |
Poids moléculaire |
276.83 g/mol |
Nom IUPAC |
trimethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Sn/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
ZWRJGPCEQMIRIS-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


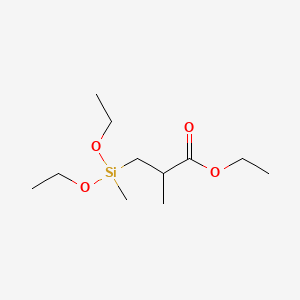
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
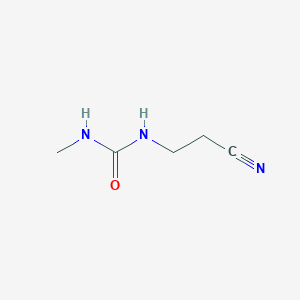
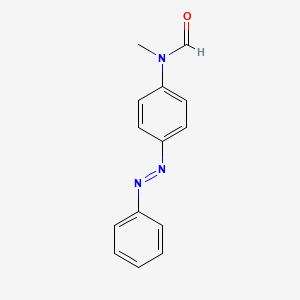
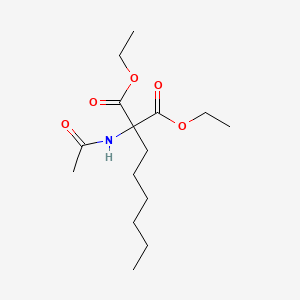
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
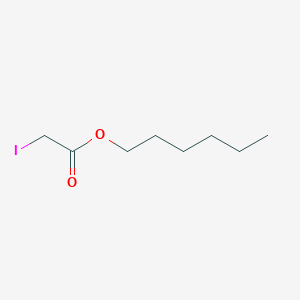
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
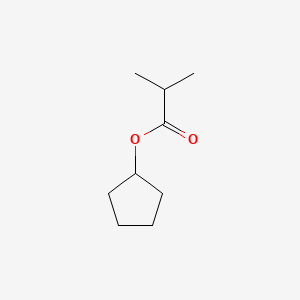

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
